![molecular formula C70H60O10 B6337005 Benzyloxycalix[5]arene CAS No. 1258932-98-7](/img/structure/B6337005.png)
Benzyloxycalix[5]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycalix[5]arene is an organometallic compound with a unique structure and properties that make it a potential candidate for a variety of scientific research applications. It is a five-membered cyclic compound composed of five benzyloxy groups, each of which is connected to a phenyl ring. Benzyloxycalix[5]arene has attracted considerable interest due to its ability to bind a variety of small molecules and ions, as well as its ability to form a variety of coordination complexes.
Applications De Recherche Scientifique
Benzyloxycalix[5]arene has a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst for various organic reactions, and as a host molecule for the encapsulation of small molecules and ions. It has also been used in the study of the interactions between small molecules and proteins, as well as in the development of biosensors. Additionally, it has been used in the study of the structure and dynamics of proteins, and as a platform for the development of drug delivery systems.
Mécanisme D'action
Benzyloxycalix[5]arene binds to small molecules and ions through a number of different mechanisms. The most common mechanism is through hydrogen bonding, where the benzyloxy groups of the compound act as hydrogen bond donors and acceptors. Additionally, the compound can bind through π-π interactions, where the phenyl rings of the compound interact with the electron-rich aromatic rings of the small molecules or ions. Finally, the compound can also form coordination complexes with metal ions, where the benzyloxy groups of the compound act as ligands.
Biochemical and Physiological Effects
Benzyloxycalix[5]arene has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can help to protect cells from damage caused by oxidative stress. Additionally, it has been found to have anti-inflammatory and anti-cancer activity, and it has also been found to have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyloxycalix[5]arene has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in large quantities. Additionally, it is soluble in a variety of solvents, and it has a relatively low toxicity. However, there are also some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Orientations Futures
There are a number of potential future directions for the use of benzyloxycalix[5]arene. One possible direction is the development of new drugs and drug delivery systems based on the compound. Additionally, the compound could be used as a platform for the development of new catalysts for organic reactions, or for the development of new biosensors. Finally, the compound could be used in the study of protein-ligand interactions, or in the development of new materials for use in medical and industrial applications.
Méthodes De Synthèse
Benzyloxycalix[5]arene can be synthesized through several different methods. The most commonly used method is the condensation reaction of p-benzyloxybenzaldehyde and p-formylbenzoic acid, which yields the compound in the form of a crystalline solid. Other methods involve the use of different aldehydes and acids, such as p-benzyloxybenzaldehyde and p-chlorobenzoic acid, or p-benzyloxybenzaldehyde and p-nitrobenzoic acid. The reaction can also be carried out in the presence of a catalyst, such as magnesium chloride, to increase the yield of the product.
Propriétés
IUPAC Name |
5,11,17,23,29-pentakis(phenylmethoxy)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H60O10/c71-66-51-26-53-33-62(77-42-47-18-8-2-9-19-47)35-55(67(53)72)28-57-37-64(79-44-49-22-12-4-13-23-49)39-59(69(57)74)30-60-40-65(80-45-50-24-14-5-15-25-50)38-58(70(60)75)29-56-36-63(78-43-48-20-10-3-11-21-48)34-54(68(56)73)27-52(66)32-61(31-51)76-41-46-16-6-1-7-17-46/h1-25,31-40,71-75H,26-30,41-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAILWREXKUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C1=CC(=C7)OCC8=CC=CC=C8)O)O)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H60O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycalix[5]arene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


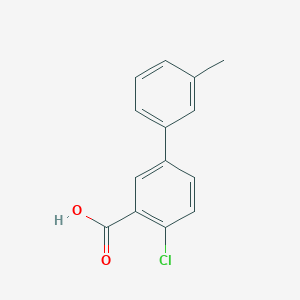
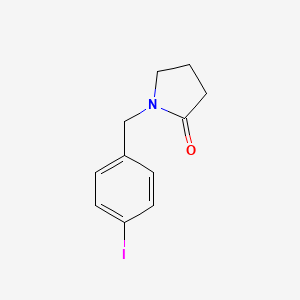
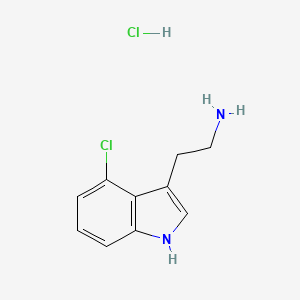
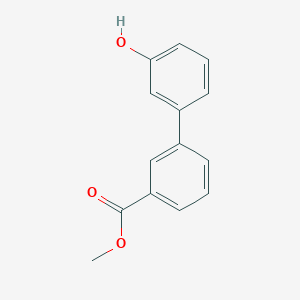
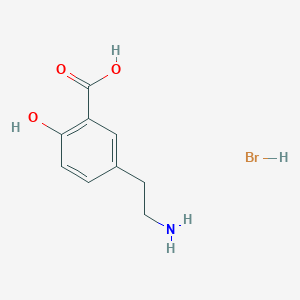

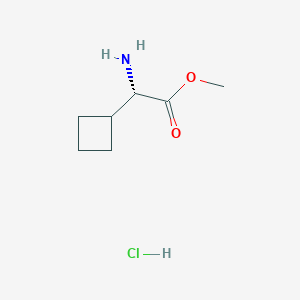


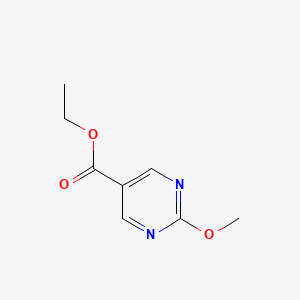
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)